Chlorzoxazone-D3 is a deuterated form of chlorzoxazone, a muscle relaxant commonly used to treat muscle spasms and discomfort. The compound is recognized for its role in pharmacological studies, particularly in the assessment of drug metabolism and enzyme interactions. Chlorzoxazone-D3 serves as a useful internal standard in analytical chemistry due to its isotopic labeling, which enhances the sensitivity and accuracy of various assays.
Chlorzoxazone-D3 can be synthesized through specific chemical processes that involve the modification of chlorzoxazone. It is classified as a muscle relaxant and belongs to the category of non-steroidal anti-inflammatory drugs. The compound is particularly valuable in research settings for studying cytochrome P450 enzyme activity, especially CYP2E1, which is involved in drug metabolism.
The synthesis of chlorzoxazone-D3 typically involves isotopic labeling techniques. One common method includes the hydrolysis of 2,5-dichloronitrobenzene followed by a hydro-reduction and cyclization process. The synthesis can be summarized in the following steps:
These steps are designed to optimize yield and purity while minimizing reaction time and potential side reactions .
The reaction conditions typically include:
These parameters are crucial for ensuring the successful formation of chlorzoxazone-D3 with high purity levels.
Chlorzoxazone-D3 has a molecular formula of C_10H_10ClN_2O_3D_3. Its structure includes:
Chlorzoxazone-D3 participates in various chemical reactions typical for muscle relaxants, including:
The analytical methods used to study these reactions include High-Performance Liquid Chromatography (HPLC) and mass spectrometry, allowing for precise quantification of both chlorzoxazone-D3 and its metabolites .
Chlorzoxazone-D3 acts primarily by inhibiting the central nervous system's reflexes responsible for muscle contraction. Its mechanism involves:
Studies have shown that chlorzoxazone can significantly alter the metabolism of co-administered drugs by modulating enzyme activity, highlighting its importance in pharmacokinetic studies .
Relevant data from analytical studies indicate that chlorzoxazone-D3 maintains its integrity under various experimental conditions, making it suitable for long-term studies .
Chlorzoxazone-D3 has several significant applications:
Chlorzoxazone-D3 (C7HD3ClNO2) is a deuterium-labeled isotopologue of the muscle relaxant chlorzoxazone, systematically designated as 5-chloro-2(3H)-benzoxazolone-4,6,7-d3. Its CAS Registry Number (1185173-60-7) distinguishes it from the non-deuterated parent compound (CAS 95-25-0) [2] [7]. The isotopic labeling strategy involves trisubstitution of hydrogen atoms with deuterium at the 4-, 6-, and 7-positions of the benzoxazolone ring. This specific labeling targets positions adjacent to the chlorine substituent and the lactam moiety, ensuring minimal interference with metabolic hotspots while maximizing isotopic stability during experimental analyses [7]. The deuterium atoms serve as tracers in mass spectrometry, generating predictable mass shifts essential for quantifying CYP2E1 activity without altering the compound’s biochemical behavior [2] [5].
Table 1: Nomenclature and Identity of Chlorzoxazone-D3
Property | Value |
---|---|
Systematic Name | 5-Chloro-2(3H)-benzoxazolone-4,6,7-d3 |
Molecular Formula | C7HD3ClNO2 |
CAS Number | 1185173-60-7 |
Molecular Weight | 172.58 g/mol |
SMILES Notation | O=C1OC2=C([2H])C([2H])=C(Cl)C([2H])=C2N1 |
Deuterium incorporation into chlorzoxazone follows reductive dehalogenation or catalytic deuteration strategies. A validated route involves using isotopically labeled reagents in the cyclization of 2-amino-4-chlorophenol (CAS 95-85-2), a key precursor. In this process:
Table 2: Key Precursors and Conditions for Deuterium Labeling
Precursor | Reaction | Deuterating Agent | Isotopic Purity |
---|---|---|---|
2-Amino-4-chlorophenol | Reductive cyclization | LiAlD4/D2O | ≥98% |
Chlorzoxazone (unlabeled) | Catalytic H/D exchange | D2O/PtO2 | ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy:1H-NMR analysis of chlorzoxazone-D3 reveals the absence of signals at 6.8–7.2 ppm, confirming deuterium substitution at positions 4, 6, and 7. Residual signals include:
Mass Spectrometry:High-resolution ESI-MS displays a molecular ion cluster at m/z:
Table 3: Spectral Signatures of Chlorzoxazone-D3 vs. Chlorzoxazone
Technique | Chlorzoxazone | Chlorzoxazone-D3 |
---|---|---|
1H-NMR | 7.10 (d, H-7), 7.00 (s, H-4), 6.95 (d, H-6) | 12.5 (s, NH only) |
MS (Molecular Ion) | 169 [M]+ | 172 [M]+ |
Key MS Fragment | m/z 134 (M-HCl)+ | m/z 135 (M-DCl)+ |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: